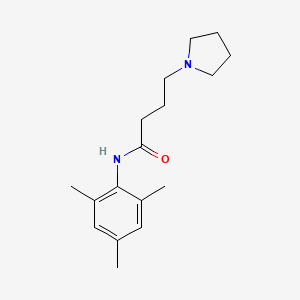
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide is a synthetic organic compound that features a pyrrolidine ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Chain: The butanamide chain is introduced through a series of reactions, including amide bond formation.
Substitution on the Phenyl Ring: The 2,4,6-trimethylphenyl group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amides and alcohols.
Substitution Products: Halogenated derivatives and substituted amides.
Scientific Research Applications
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its potential effects on cellular pathways and its ability to modulate enzyme activity.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide: shares similarities with other pyrrolidine-based compounds, such as:
Uniqueness
Structural Uniqueness: The presence of the 2,4,6-trimethylphenyl group distinguishes it from other pyrrolidine derivatives.
Biological Activity: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-11-14(2)17(15(3)12-13)18-16(20)7-6-10-19-8-4-5-9-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIZXLRHWBLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)
![1-[4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B7478777.png)


![1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine](/img/structure/B7478795.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)

![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)
